(R)-2-(2-Amino-2-methylpropionylamino)-3-benzyloxypropionic acid methyl ester hydrochloride
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Overview
Description
®-2-(2-Amino-2-methylpropionylamino)-3-benzyloxypropionic acid methyl ester hydrochloride is a complex organic compound that features both amino and ester functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(2-Amino-2-methylpropionylamino)-3-benzyloxypropionic acid methyl ester hydrochloride typically involves multiple steps, starting from readily available starting materials. One common method involves the esterification of the corresponding carboxylic acid with methanol in the presence of an acid catalyst such as trimethylchlorosilane . This reaction is carried out at room temperature and yields the methyl ester hydrochloride in good to excellent yields.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The use of automated systems for the addition of reagents and the control of reaction parameters can further enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
®-2-(2-Amino-2-methylpropionylamino)-3-benzyloxypropionic acid methyl ester hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form corresponding nitro compounds.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride are typically used as reducing agents.
Substitution: Nucleophilic substitution reactions often involve reagents such as sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Nitro derivatives of the original compound.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
®-2-(2-Amino-2-methylpropionylamino)-3-benzyloxypropionic acid methyl ester hydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Investigated for its potential therapeutic effects and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ®-2-(2-Amino-2-methylpropionylamino)-3-benzyloxypropionic acid methyl ester hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, thereby modulating biochemical pathways and physiological processes. The exact molecular targets and pathways involved can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
(S)-2-(2-Amino-2-methylpropionylamino)-3-benzyloxypropionic acid methyl ester hydrochloride: The enantiomer of the compound, which may have different biological activities and properties.
2-Amino-2-methylpropionylamino derivatives: Compounds with similar structures but different substituents on the amino or ester groups.
Uniqueness
®-2-(2-Amino-2-methylpropionylamino)-3-benzyloxypropionic acid methyl ester hydrochloride is unique due to its specific stereochemistry and the presence of both amino and ester functional groups. This combination of features allows it to participate in a wide range of chemical reactions and interact with various molecular targets, making it a versatile compound for research and industrial applications.
Properties
Molecular Formula |
C15H23ClN2O4 |
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Molecular Weight |
330.81 g/mol |
IUPAC Name |
methyl (2R)-2-[(2-amino-2-methylpropanoyl)amino]-3-phenylmethoxypropanoate;hydrochloride |
InChI |
InChI=1S/C15H22N2O4.ClH/c1-15(2,16)14(19)17-12(13(18)20-3)10-21-9-11-7-5-4-6-8-11;/h4-8,12H,9-10,16H2,1-3H3,(H,17,19);1H/t12-;/m1./s1 |
InChI Key |
CGHPFUGUJHBIHC-UTONKHPSSA-N |
Isomeric SMILES |
CC(C)(C(=O)N[C@H](COCC1=CC=CC=C1)C(=O)OC)N.Cl |
Canonical SMILES |
CC(C)(C(=O)NC(COCC1=CC=CC=C1)C(=O)OC)N.Cl |
Origin of Product |
United States |
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